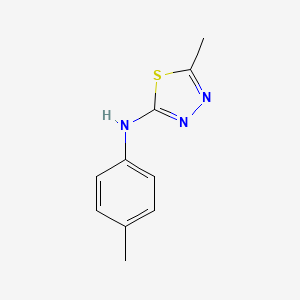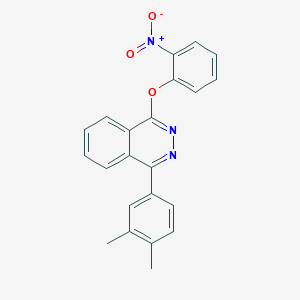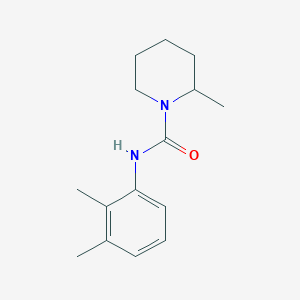
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of certain enzymes, such as COX-2. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine are complex and varied. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine in lab experiments is its diverse biological activities. This compound can be used to study a range of biological processes, from inflammation to cancer cell growth. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to ensure that it does not cause harm to cells or organisms.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. One potential area of study is its potential as a COX-2 inhibitor. Further research is needed to determine its efficacy and safety in this regard. Another potential area of study is its neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative disorders. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with thionyl chloride and subsequent reaction with methyl iodide. Another method involves the reaction of 4-methylphenylhydrazine with 2-cyano-2-propyl chloride, followed by cyclization with sulfur and subsequent reaction with methyl iodide.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine in scientific research are diverse. This compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been studied for its potential as a selective COX-2 inhibitor, which could make it a promising candidate for the treatment of inflammation-related disorders.
Eigenschaften
IUPAC Name |
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-5-9(6-4-7)11-10-13-12-8(2)14-10/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJREVUIKVBBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)


![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)

![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)
![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)

![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
![3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5396940.png)
![1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)